5-methoxy-3-methyl-2-phenyl-1H-indole
CAS No.: 64648-65-3
Cat. No.: VC15947360
Molecular Formula: C16H15NO
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64648-65-3 |
|---|---|
| Molecular Formula | C16H15NO |
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | 5-methoxy-3-methyl-2-phenyl-1H-indole |
| Standard InChI | InChI=1S/C16H15NO/c1-11-14-10-13(18-2)8-9-15(14)17-16(11)12-6-4-3-5-7-12/h3-10,17H,1-2H3 |
| Standard InChI Key | YZPJEXBGWCXBPS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features an indole backbone—a benzene ring fused to a pyrrole ring—with three distinct substituents:
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A methoxy group (-OCH₃) at position 5
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A methyl group (-CH₃) at position 3
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A phenyl group (-C₆H₅) at position 2
X-ray crystallography data reveal that the indole rings are nearly planar, with dihedral angles of 84.49° between the two aromatic systems . The phenyl group at position 2 adopts a conformation orthogonal to the indole plane, contributing to steric hindrance and influencing reactivity .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 237.30 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 308.5 ± 22.0 °C | |
| LogP (Partition Coefficient) | 4.15 |
Synthetic Methodologies
Fischer Indole Synthesis
The Fischer indolization reaction is a cornerstone for synthesizing this compound. A typical protocol involves:
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Condensation of phenylhydrazine with a substituted cyclohexanone derivative under acidic conditions .
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Cyclization via -sigmatropic rearrangement to form the indole core.
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Subsequent functionalization steps to introduce the methoxy and methyl groups .
Bischler–Möhlau Indole Synthesis
Alternative routes employ the Bischler–Möhlau method, where α-brominated propiophenones react with substituted anilines to construct the indole skeleton . For example, benzyl-protected intermediates are deprotected via catalytic hydrogenation to yield the final product .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Fischer Indole | 65–75 | High regioselectivity | Acid-sensitive substrates |
| Bischler–Möhlau | 50–60 | Tolerance for electron-deficient groups | Multi-step protection/deprotection |
Biological Activities and Mechanisms
Antiproliferative Effects
5-Methoxy-3-methyl-2-phenyl-1H-indole demonstrates potent activity against human cancer cell lines, including HeLa (cervical adenocarcinoma) and A2780 (ovarian carcinoma), with GI₅₀ values <5 μM . Mechanistic studies indicate topoisomerase II inhibition as a primary mode of action, disrupting DNA replication and inducing apoptosis .
Neuroprotective Properties
The methoxy group at position 5 enhances blood-brain barrier permeability, enabling neuroprotective effects in models of Alzheimer’s disease. In vitro assays show reduced tau hyperphosphorylation and amyloid-β aggregation, likely mediated by antioxidant pathways.
Antimicrobial Activity
Structural analogs exhibit broad-spectrum antimicrobial activity, with MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The phenyl group at position 2 facilitates membrane disruption, while the methyl group enhances lipophilicity .
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution
The electron-rich indole ring undergoes electrophilic substitution at positions 4 and 6. Common reactions include:
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Sulfonation: H₂SO₄ introduces sulfonic acid groups for water-soluble analogs.
Oxidation and Reduction
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Oxidation: KMnO₄ converts the indole nucleus to oxindole derivatives .
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Reduction: NaBH₄ selectively reduces the C2-C3 double bond, generating dihydroindoles .
Table 3: Representative Reactions and Products
| Reaction Type | Reagents | Major Product | Application |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-substituted indole | Antibacterial agents |
| N-Alkylation | NaH, R-X | N-Alkylated derivatives | CNS-targeted drugs |
Pharmacological Applications
Anticancer Drug Development
Derivatives of this compound show promise as dual-acting agents:
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Compound 32 (from ) induces mitochondrial transmembrane potential collapse and sub-G₀ phase arrest, confirming apoptosis .
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Structure-activity relationship (SAR) studies highlight the necessity of the 3-methyl group for topoisomerase II binding .
Neurodegenerative Disease Therapeutics
In murine models, analogs reduce hippocampal neuronal loss by 40–60% via modulation of Nrf2/ARE antioxidant pathways. Clinical trials are pending to evaluate bioavailability and toxicity profiles.
Comparison with Structural Analogs
Table 4: Key Analogues and Distinct Features
The unique combination of substituents in 5-methoxy-3-methyl-2-phenyl-1H-indole optimizes both lipophilicity and target engagement, distinguishing it from simpler indoles.
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